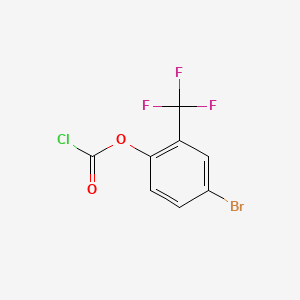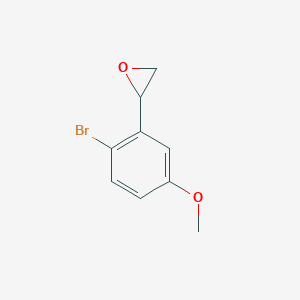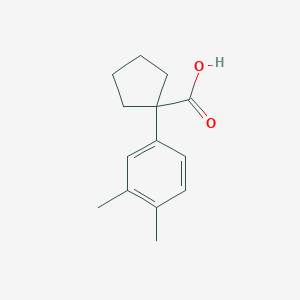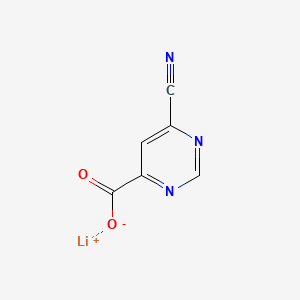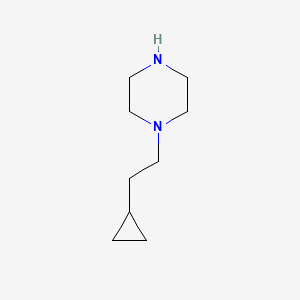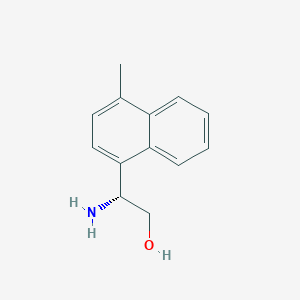
(r)-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group and a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific stereochemistry, which is crucial in the development of pharmaceuticals and other fine chemicals.
Biology
In biological research, this compound is used to study enzyme interactions and protein binding due to its chiral nature. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine
In medicine, ®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol has potential applications as a precursor for the synthesis of drugs that target specific receptors or enzymes. Its unique structure allows for the development of drugs with high specificity and efficacy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the naphthalene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-Amino-2-(naphthalen-1-yl)ethan-1-ol
- ®-2-Amino-2-(4-methoxyphenyl)ethan-1-ol
- ®-2-Amino-2-(4-chlorophenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, ®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol stands out due to the presence of the methyl group on the naphthalene ring. This structural feature can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(4-methylnaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H15NO/c1-9-6-7-12(13(14)8-15)11-5-3-2-4-10(9)11/h2-7,13,15H,8,14H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
ZUFNUADQSMXNHT-ZDUSSCGKSA-N |
Isomerische SMILES |
CC1=CC=C(C2=CC=CC=C12)[C@H](CO)N |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)




